

Technical Guide: ^{13}C NMR Analysis of 2,6-Dichloropyrimidine-4,5-diamine

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Compound of Interest

Compound Name: 2,6-Dichloropyrimidine-4,5-diamine

Cat. No.: B153422

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **2,6-dichloropyrimidine-4,5-diamine** (CAS No: 130838-36-7). Due to the limited availability of direct experimental spectral data in public literature, this document presents predicted ^{13}C NMR chemical shifts based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for acquiring ^{13}C NMR spectra for this class of compounds is provided. This guide is intended to support researchers in the identification, characterization, and quality control of **2,6-dichloropyrimidine-4,5-diamine**, a key building block in medicinal chemistry.

Introduction

2,6-Dichloropyrimidine-4,5-diamine is a heterocyclic compound of significant interest in drug discovery and development. Its bifunctional nature, featuring two reactive chlorine atoms and two amino groups, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in the synthesis of pharmaceutical agents. ^{13}C NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the carbon skeleton of organic molecules. This guide outlines the expected ^{13}C NMR spectral characteristics and a standard methodology for its analysis.

Predicted ^{13}C NMR Spectral Data

The following table summarizes the predicted ^{13}C NMR chemical shifts for **2,6-dichloropyrimidine-4,5-diamine**. These predictions are derived from the analysis of structurally related pyrimidine derivatives and general principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon Atom	Predicted Chemical Shift (δ) ppm
C4/C5	~140 - 150
C2/C6	~155 - 165

Note: The chemical shifts are predicted values and should be used as a reference. Experimental verification is recommended.

Experimental Protocol for ^{13}C NMR Analysis

This section details a generalized yet comprehensive protocol for obtaining a ^{13}C NMR spectrum of **2,6-dichloropyrimidine-4,5-diamine**.

3.1. Sample Preparation

- **Weighing:** Accurately weigh approximately 50-100 mg of **2,6-dichloropyrimidine-4,5-diamine**.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a common choice for polar heterocyclic compounds.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be employed to aid dissolution.
- **Transfer:** Transfer the resulting solution into a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
- Tuning and Matching: Tune and match the probe to the ^{13}C frequency.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3.3. Acquisition Parameters

A standard proton-decoupled ^{13}C NMR experiment is typically performed.

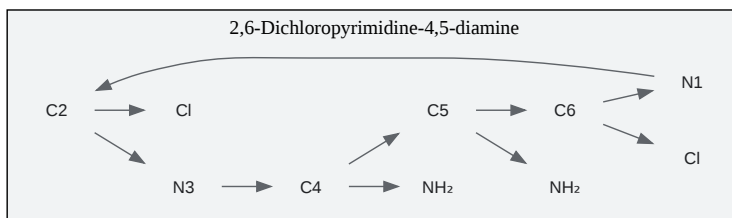
Parameter	Recommended Value
Pulse Program	zgpg30 or similar with proton decoupling
Spectral Width (SW)	~200-250 ppm (centered around 100 ppm)
Acquisition Time (AQ)	1-2 seconds
Relaxation Delay (D1)	2-5 seconds
Number of Scans (NS)	1024 or higher (depending on sample concentration)
Temperature	298 K (25 °C)

3.4. Data Processing

- Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm.
- Chemical Shift Referencing: Reference the chemical shift scale to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

Visualizations

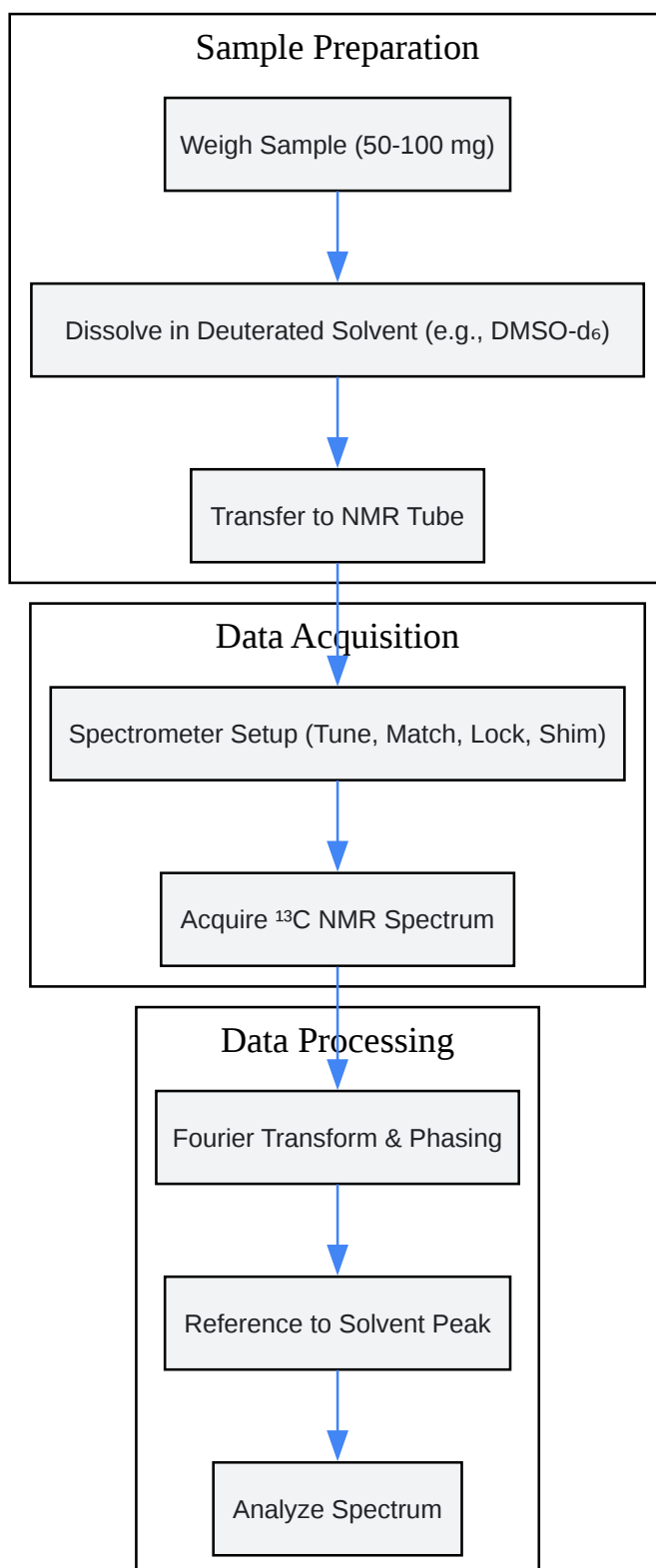
4.1. Molecular Structure and Carbon Numbering



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Caption: Molecular structure of **2,6-dichloropyrimidine-4,5-diamine** with carbon numbering.

4.2. Experimental Workflow for ¹³C NMR Analysis



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Caption: General experimental workflow for ^{13}C NMR analysis.

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